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molecular formula C10H12N2 B8585304 3-(2-Amino-propyl)-benzonitrile

3-(2-Amino-propyl)-benzonitrile

Cat. No. B8585304
M. Wt: 160.22 g/mol
InChI Key: DLAICHCEMPCHOX-UHFFFAOYSA-N
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Patent
US07504403B2

Procedure details

A solution of [2-(3-Cyano-phenyl) -1-methyl-ethyl]-carbamic acid tert-butyl ester (180 mg, 0.69 mmol) in dichloromethane (5 mL) and trifluoroacetic acid (5 mL) was stirred for 15 min at room temperature. Solvents removed under vacuum, and residue was partitioned between dichloromethane and 1 N sodium hydroxide. Organic dried over magnesium sulfate and reduced to an oil under vacuum. M+1=161.
Name
[2-(3-Cyano-phenyl) -1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]([CH3:18])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]#[N:17])[CH:11]=1)(C)(C)C>ClCCl.FC(F)(F)C(O)=O>[NH2:7][CH:8]([CH3:18])[CH2:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=1)[C:16]#[N:17]

Inputs

Step One
Name
[2-(3-Cyano-phenyl) -1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
180 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(CC1=CC(=CC=C1)C#N)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents removed under vacuum, and residue
CUSTOM
Type
CUSTOM
Details
was partitioned between dichloromethane and 1 N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic dried over magnesium sulfate

Outcomes

Product
Name
Type
Smiles
NC(CC=1C=C(C#N)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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